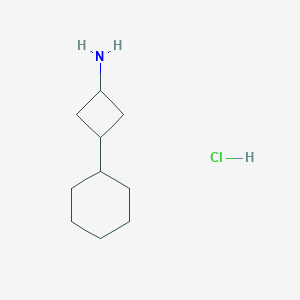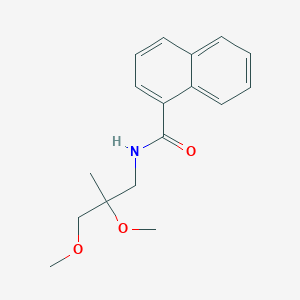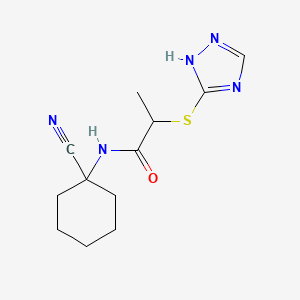
3-Cyclohexylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1909337-43-4 . It has a molecular weight of 189.73 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 3-Cyclohexylcyclobutan-1-amine hydrochloride is 1S/C10H19N.ClH/c11-10-6-9 (7-10)8-4-2-1-3-5-8;/h8-10H,1-7,11H2;1H . This indicates that the compound contains a cyclobutanamine ring attached to a cyclohexyl group, and it is in the form of a hydrochloride salt .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is a versatile building block for the synthesis of novel drug candidates. Its unique chemical structure and reactivity allow for the creation of innovative therapeutics targeting a diverse array of health conditions, including neurological disorders and metabolic diseases .
Chemical Synthesis
The compound is used in [2 + 2] cycloaddition, a primary method for synthesizing cyclobutanes. This reaction mechanism is crucial in the chemical synthesis of selected cyclobutane-containing natural products .
Material Science
In material science, this compound serves as a valuable building block for developing innovative materials with enhanced properties. It can be leveraged to engineer polymers, coatings, and other advanced materials with improved mechanical strength .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-cyclohexylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h8-10H,1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBSWOMBPLIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylcyclobutan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2934249.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)
![7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2934252.png)
![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)
![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2934256.png)
![N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2934257.png)



![5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934264.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)
